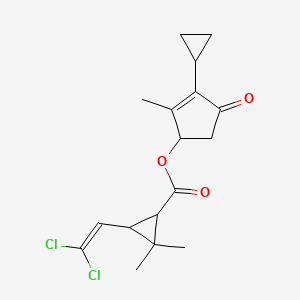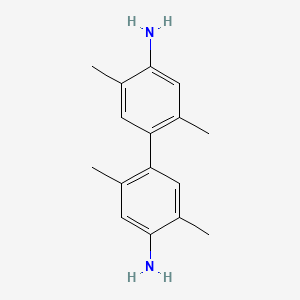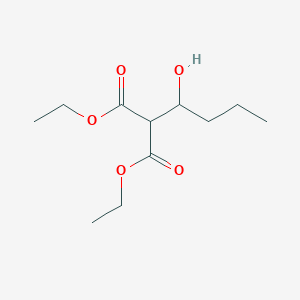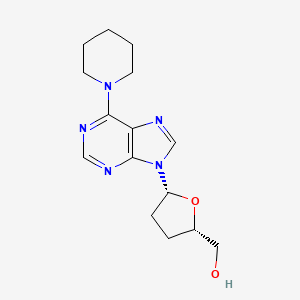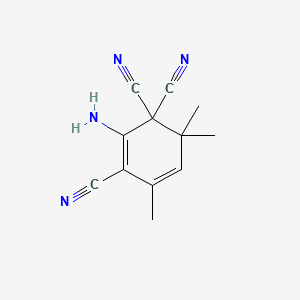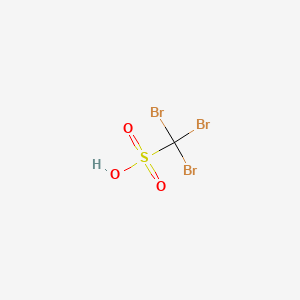
Tribromomethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromomethanesulfonic acid is a chemical compound that belongs to the family of sulfonic acids It is characterized by the presence of three bromine atoms attached to a methanesulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromomethanesulfonic acid can be synthesized through the bromination of phenylmethanesulfonate. The process involves treating phenylmethanesulfonate with potassium hypobromite (KOBr), leading to the formation of phenylmethanesulfonate tribromide (C6H5OSO2CBr3). This intermediate can then be split under basic conditions to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The separation of by-products and purification of the acid are critical steps in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions may produce various substituted methanesulfonic acids.
Applications De Recherche Scientifique
Tribromomethanesulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of tribromomethanesulfonic acid involves its interaction with molecular targets and pathways. It can act as a strong acid, donating protons to various substrates, and can also participate in electrophilic substitution reactions. The presence of bromine atoms enhances its reactivity and allows it to engage in unique chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trichloromethanesulfonic acid: Similar in structure but with chlorine atoms instead of bromine.
Methanesulfonic acid: The simplest member of the sulfonic acid family, used widely in industry and research
Uniqueness
Tribromomethanesulfonic acid is unique due to the presence of three bromine atoms, which confer distinct chemical properties compared to its fluorinated and chlorinated counterparts.
Propriétés
Numéro CAS |
5398-23-2 |
|---|---|
Formule moléculaire |
CHBr3O3S |
Poids moléculaire |
332.80 g/mol |
Nom IUPAC |
tribromomethanesulfonic acid |
InChI |
InChI=1S/CHBr3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) |
Clé InChI |
DNUYPCSVTPIXRE-UHFFFAOYSA-N |
SMILES canonique |
C(S(=O)(=O)O)(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






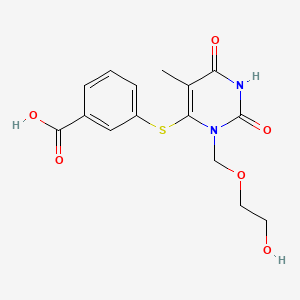
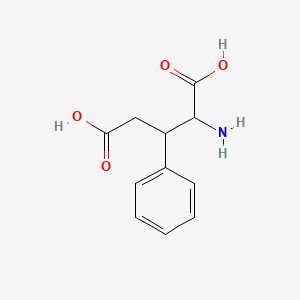

![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)

